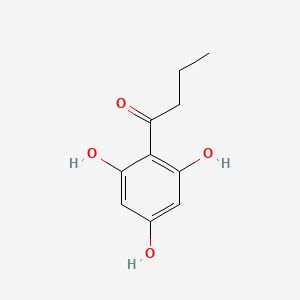

1-(2,4,6-Trihydroxyphenyl)butan-1-one

描述

1-(2,4,6-Trihydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol . It is characterized by its white to light yellow crystalline solid appearance . This compound is widely used as an intermediate in organic synthesis and has various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

1-(2,4,6-Trihydroxyphenyl)butan-1-one is typically synthesized through the substitution reaction of butanone with 3,5-dihydroxybenzaldehyde . The reaction involves the use of appropriate catalysts and solvents under controlled temperature and pressure conditions to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反应分析

Types of Reactions

1-(2,4,6-Trihydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenylbutanones, depending on the specific reaction conditions and reagents used.

科学研究应用

The compound 3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one, also known as phlorisovalerophenone, has the molecular formula and a molecular weight of 210.23 g/mol . It is a 2-acylphloroglucinol derivative .

Antifungal Applications

Botrytis cinerea and Monilinia fructicola are pathogenic fungi that can be treated with 3-methyl-1-(2,4,6-trihydroxyphenyl) butan-1-one . The compound exhibited significant fungicidal capabilities, with values of 1.39 μg/mL against Botrytis cinerea and 1.18 μg/mL against Monilinia fructicola . In vivo testing demonstrated cure rates of 76.26% for brown rot and 83.35% for gray mold at a concentration of 200 μg/mL, which is comparable to the efficacy of the commercial fungicide Pyrimethanil against B. cinerea . The antifungal mechanism may involve disruption of spore germination, damage to the fungal cell membrane, and leakage of cellular contents .

Pharmaceutical Applications

SP-04 releases the metabolite 4-(4-ethyl-piperazin-1-yl)-1-(2,3,4-trihydroxy-phenyl)-butan-1-one (SP-04m), and both SP-04 and SP-04m are 1-receptor antagonists . They may be useful in treating psychosis symptoms, a non-cognitive condition frequently linked to Alzheimer's disease (AD) . SP-04m has antioxidant properties and, along with SP-04, provides neuroprotection against Aβ1-42 toxicity in neuronal cell lines .

Use in Synthesis

1,10-(2,4,6-Trihydroxy-1,3-phenylene)bis(ethan-1-one) and 1,10-(2,4,6-Trihydroxy-1,3-phenylene)bis(2-methylpropan-1-one) are synthesized using nuclear magnetic resonance .

HPLC Analysis

作用机制

The mechanism of action of 1-(2,4,6-Trihydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of certain receptors, leading to the modulation of signaling pathways. For example, it has been shown to bind to the human CD4+ receptor and inhibit HIV infection by blocking the transcription of viral genes .

相似化合物的比较

Similar Compounds

3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one: This compound is similar in structure but has a methyl group at the 3-position.

2-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one: Another similar compound with a methyl group at the 2-position.

Uniqueness

1-(2,4,6-Trihydroxyphenyl)butan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

生物活性

1-(2,4,6-Trihydroxyphenyl)butan-1-one, a compound belonging to the class of acylphloroglucinols, has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer effects, supported by various studies and case analyses.

Chemical Structure

The compound features a phenolic structure with three hydroxyl groups on the aromatic ring and a butanone side chain. This configuration is crucial for its biological interactions.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated that it acts as a dual inhibitor of lipoxygenase (LOX) and cyclooxygenase (COX), enzymes involved in inflammatory pathways. In an acute murine model, it showed efficacy comparable to Zileuton, a known LOX inhibitor .

Table 1: Comparison of Inhibitory Activities

| Compound | LOX Inhibition | COX Inhibition | Model Used |

|---|---|---|---|

| This compound | Moderate | Significant | Acute murine model |

| Zileuton | High | N/A | Acute murine model |

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit biofilm formation. Studies have shown activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

3. Anticancer Potential

Recent investigations suggest that this compound may possess anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines by upregulating pro-apoptotic markers such as cleaved caspase-3 while downregulating anti-apoptotic factors like Bcl-2 .

Case Study: Anticancer Activity

In a controlled study involving CT26.WT colon carcinoma cells:

- Treatment with the compound resulted in a significant decrease in cell viability.

- The expression of vascular endothelial growth factor (VEGF) was notably reduced.

The biological activity of this compound can be attributed to its structural features:

- Hydroxyl Groups : These groups enhance the compound's ability to form hydrogen bonds with biological targets.

- Lipophilic Butanone Side Chain : This feature aids in membrane permeability and interaction with lipid bilayers.

Safety and Toxicity

While the compound shows promise in various therapeutic areas, safety assessments are crucial. Preliminary studies indicate low hepatotoxicity and good absorption characteristics based on ADMET profiling .

属性

IUPAC Name |

1-(2,4,6-trihydroxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-3-7(12)10-8(13)4-6(11)5-9(10)14/h4-5,11,13-14H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFOTVGLNZUKLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=C(C=C1O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296973 | |

| Record name | 1-(2,4,6-trihydroxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-62-9 | |

| Record name | NSC112933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4,6-trihydroxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。